
N-Desmethylhydroxyterbinafine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethylhydroxyterbinafine is a derivative of terbinafine, a well-known antifungal agent. It is a metabolite formed during the biotransformation of terbinafine in the liver. This compound belongs to the class of hydroxylmethylamines and has shown potential in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Desmethylhydroxyterbinafine can be synthesized through microbial transformation of terbinafine using microorganisms such as Pseudomonas aeruginosa, Cunninghamella elegans, and Aspergillus niger. Additionally, it can be chemically synthesized by reducing the ketone group in terbinafine to form the hydroxylmethylamine group.
Industrial Production Methods
The industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized for yield and purity, ensuring that the compound meets the required standards for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethylhydroxyterbinafine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of this compound include carboxyterbinafine and N-desmethylcarboxyterbinafine. These products are significant for further research and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
N-Desmethylhydroxyterbinafine has shown potential in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its role in the metabolism of terbinafine and its effects on cellular processes.
Medicine: Investigated for its antifungal properties and potential therapeutic applications.
Industry: Utilized in the development of antifungal agents and other pharmaceuticals
Wirkmechanismus
N-Desmethylhydroxyterbinafine exerts its effects by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The compound targets the enzyme squalene epoxidase, which is involved in the ergosterol biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-Desmethylhydroxyterbinafine is unique due to its specific hydroxylmethylamine structure, which contributes to its distinct chemical properties and biological activities. Its formation as a metabolite of terbinafine also highlights its relevance in the study of terbinafine’s metabolism and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
162227-14-7 |
|---|---|
Molekularformel |
C₂₀H₂₃NO |
Molekulargewicht |
293.4 |
Synonyme |
(5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-yn-1-ol; (E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-Hepten-3-yn-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


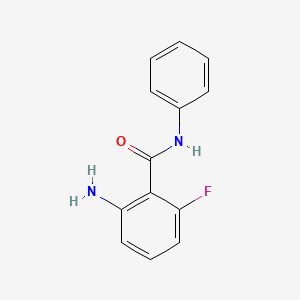
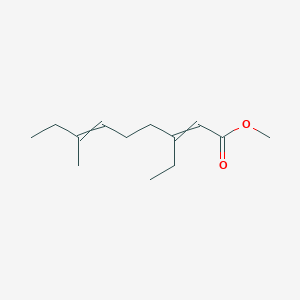
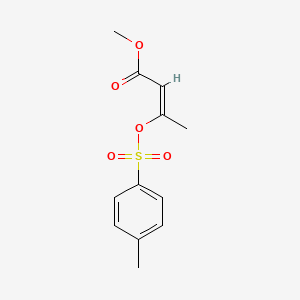
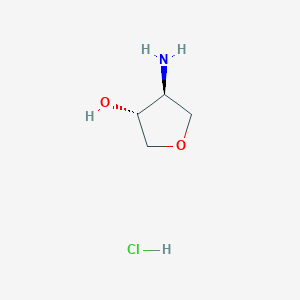
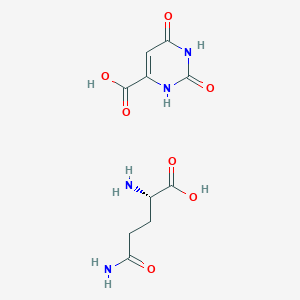
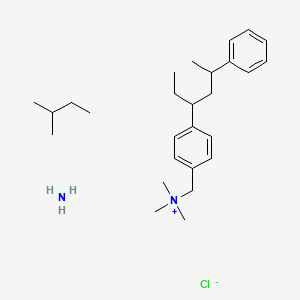
![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)

